8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione
Description
Properties
IUPAC Name |
8-benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-19-15-21(20(25)23(19)18-9-5-2-6-10-18)11-13-22(14-12-21)16-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZEXRADVVJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of appropriate amines with cyclic anhydrides or diketones. One common method includes the condensation of benzylamine and phenylhydrazine with cyclic anhydrides under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations :
Pharmacological Profiles
Spirodiones exhibit diverse biological activities depending on substituents:
Key Findings :
Physicochemical Properties
Biological Activity
8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione is a spiro compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure and is primarily investigated for its interactions with specific biological targets, particularly in the context of cancer and inflammation.
- Molecular Formula : C21H22N2O2
- Molecular Weight : 346.42 g/mol
- CAS Number : 64097-71-8
The primary mechanism of action involves the inhibition of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . By inhibiting RIPK1, this compound affects the necroptosis pathway, leading to:
- Suppression of necroptosis : This prevents cell death and reduces inflammation, which is critical in various pathological conditions such as cancer and neurodegenerative diseases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, outperforming traditional chemotherapeutics such as bleomycin in some models . The spirocyclic structure is believed to enhance its interaction with protein binding sites, thus improving its efficacy.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against a range of bacterial strains. The compound's ability to disrupt cellular processes in microorganisms makes it a candidate for further exploration in antibiotic development .
Case Studies
- Study on Cancer Cell Lines :
- Inflammation Model :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Benzyl-2,8-diazaspiro[4.5]decane | Lacks phenyl group | Lower anticancer activity |
| 2-Phenyl-2,8-diazaspiro[4.5]decane | Lacks benzyl group | Different pharmacological profile |
The presence of both benzyl and phenyl groups in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
